molecular formula C10H13NO3 B1325482 2-(6-Oxoheptanoyl)oxazole CAS No. 898759-00-7

2-(6-Oxoheptanoyl)oxazole

Cat. No. B1325482
M. Wt: 195.21 g/mol
InChI Key: SGAUMJBNQNYVAY-UHFFFAOYSA-N
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Description

“2-(6-Oxoheptanoyl)oxazole” is a heterocyclic organic compound with the molecular formula C10H13NO3 . It is a member of the oxazole family, which are five-membered rings containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of oxazole-based molecules, including “2-(6-Oxoheptanoyl)oxazole”, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The oxazole ring in “2-(6-Oxoheptanoyl)oxazole” contains two unsaturation points in a five-membered ring. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

Oxazole derivatives, including “2-(6-Oxoheptanoyl)oxazole”, have been used in various chemical reactions . These compounds can engage with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .

Scientific Research Applications

Transition Metal Coordination Chemistry

  • Coordination Chemistry : Oxazoline ligands, including 2-(6-Oxoheptanoyl)oxazole, have been extensively studied for their application in transition metal-catalyzed asymmetric syntheses. These compounds are versatile, easily synthesized, and have modifiable chiral centers, making them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Anticancer Research

  • Oxazole-Based Anticancer Agents : Oxazole compounds are significant targets in anticancer research due to their structural diversity and capacity to interact with various enzymes and receptors. This makes them potent candidates for drug discovery (Chiacchio et al., 2020).

Medicinal Chemistry

  • Therapeutic Applications : Oxazole derivatives display a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This makes them valuable in the synthesis of new chemical entities for medicinal applications (Kakkar & Narasimhan, 2019).
  • Diverse Biological Activities : Oxazole compounds, due to their ability to bind with enzymes and receptors, show versatile biological activities and are used as medicinal drugs for various diseases (Zhang, Zhao, & Zhou, 2018).

Drug Discovery and Synthesis

  • Transition-Metal-Free Synthesis : The development of metal-free methods for synthesizing oxazole heterocycles is crucial, given the toxicity and scarcity of some transition metals. This approach is significant in contemporary drug discovery research (Ibrar et al., 2016).

Photochemical Properties

  • Photo-Oxidation Kinetics : The reaction of oxazole and its derivatives with singlet oxygen has been studied, revealing insights into the unique physicochemical properties of oxazole, which are pivotal in both heterocycle chemistry and medicinal applications (Zeinali et al., 2020).

Patent Review

  • Oxazole Scaffold in Pharmaceuticals : The oxazole scaffold has seen extensive exploration for the development of new therapeutic agents, showcasing its flexibility and relevance in pharmacological applications (Kaur et al., 2018).

Synthesis and Characterization

  • Synthesis of Oxazole Derivatives : Various synthetic methods for creating oxazole derivatives have been explored, contributing to the field of biological chemistry and medicinal science (Fan et al., 2018).

Future Directions

Oxazole and its derivatives, including “2-(6-Oxoheptanoyl)oxazole”, play a very essential role in the area of medicinal chemistry . They are being investigated for the advancement of novel compounds which show favorable biological activities . The future directions in this field may involve the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

1-(1,3-oxazol-2-yl)heptane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(12)4-2-3-5-9(13)10-11-6-7-14-10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAUMJBNQNYVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642049
Record name 1-(1,3-Oxazol-2-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Oxoheptanoyl)oxazole

CAS RN

898759-00-7
Record name 1-(1,3-Oxazol-2-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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